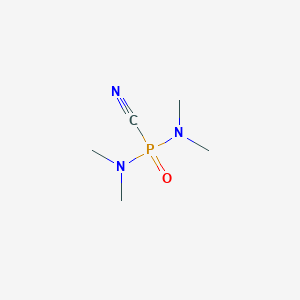
Phosphorocyanidic diamide, tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorocyanidic diamide, tetramethyl- is a chemical compound with the molecular formula C5H12N3OP and a molecular weight of 161.1420 g/mol . It is also known by other names such as Phosphoric acid, nitrile-, N,N,N’,N’-tetramethyldiamide and N,N,N’,N’-Tetramethylphosphorodiamidic cyanide . This compound is characterized by its unique structure, which includes a phosphorocyanidic group bonded to two tetramethyl diamide groups.
Preparation Methods
The synthesis of Phosphorocyanidic diamide, tetramethyl- typically involves the reaction of phosphoric acid derivatives with nitriles in the presence of tetramethyl diamide groups . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Phosphorocyanidic diamide, tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced phosphorocyanidic derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
Phosphorocyanidic diamide, tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphorocyanidic diamide, tetramethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Phosphorocyanidic diamide, tetramethyl- can be compared with other similar compounds such as:
Phosphoric acid derivatives: These compounds share a similar phosphorocyanidic group but differ in their substituents.
Tetramethyl diamide derivatives: These compounds have the same tetramethyl diamide groups but differ in their central functional groups.
Nitrile derivatives: These compounds contain nitrile groups but differ in their additional functional groups and overall structure.
Phosphorocyanidic diamide, tetramethyl- is unique due to its specific combination of functional groups and its resulting chemical properties and reactivity.
Properties
CAS No. |
14445-60-4 |
|---|---|
Molecular Formula |
C5H12N3OP |
Molecular Weight |
161.14 g/mol |
IUPAC Name |
bis(dimethylamino)phosphorylformonitrile |
InChI |
InChI=1S/C5H12N3OP/c1-7(2)10(9,5-6)8(3)4/h1-4H3 |
InChI Key |
JNTCYEJCTUGHJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C#N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


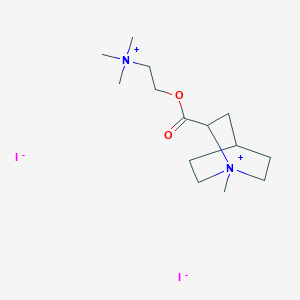
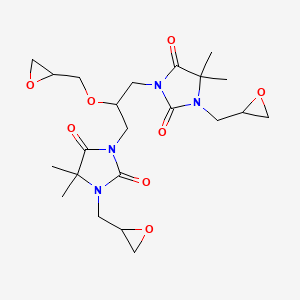
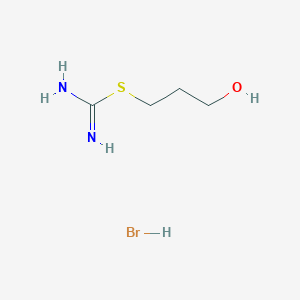
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
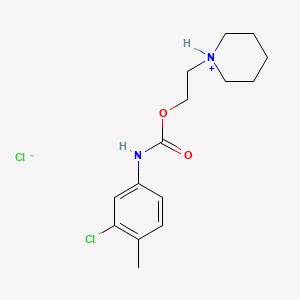


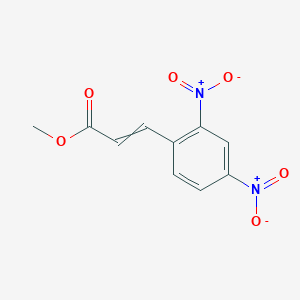
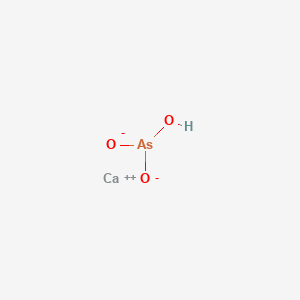
![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)
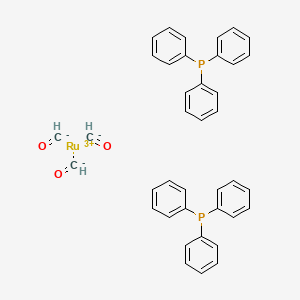

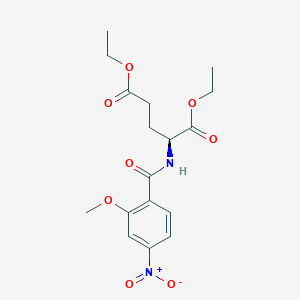
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)
